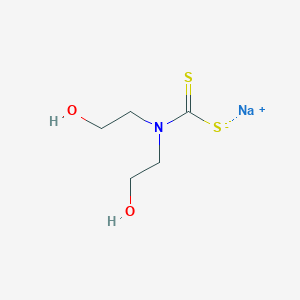
Sodium bis(2-hydroxyethyl)dithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) is a chemical compound with the molecular formula C₅H₁₀NO₂S₂Na. It is a derivative of carbamodithioic acid and is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) typically involves the reaction of carbamodithioic acid with N,N-bis(2-hydroxyethyl)amine in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to achieve high yield and purity. The reaction mixture is usually subjected to purification steps such as crystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, thiols, esters, and ethers, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the production of rubber and as a corrosion inhibitor in various industrial processes.
Mécanisme D'action
The mechanism of action of carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, potassium salt (1:1)
- Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, ammonium salt (1:1)
- Carbamodithioic acid, (2-hydroxyethyl)-, compound with N,N-diethylethanamine (1:1)
Uniqueness
Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) is unique due to its sodium ion, which can influence its solubility and reactivity compared to its potassium and ammonium counterparts. This uniqueness makes it suitable for specific applications where sodium ions are preferred or required.
Propriétés
Numéro CAS |
32666-86-7 |
|---|---|
Formule moléculaire |
C5H10NNaO2S2 |
Poids moléculaire |
203.3 g/mol |
Nom IUPAC |
sodium;N,N-bis(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NO2S2.Na/c7-3-1-6(2-4-8)5(9)10;/h7-8H,1-4H2,(H,9,10);/q;+1/p-1 |
Clé InChI |
QUYHMLCZZRISNN-UHFFFAOYSA-M |
SMILES canonique |
C(CO)N(CCO)C(=S)[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


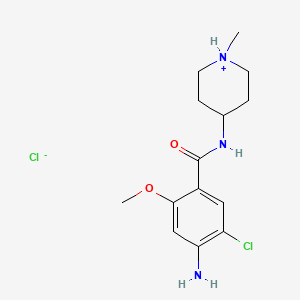
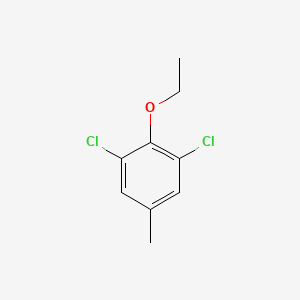
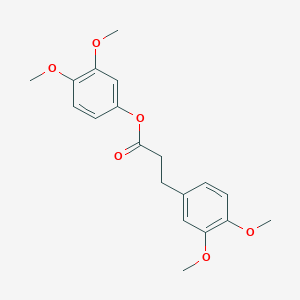
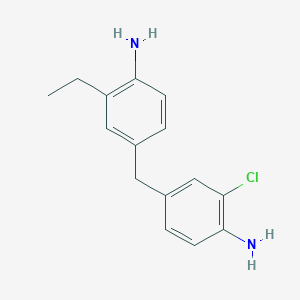
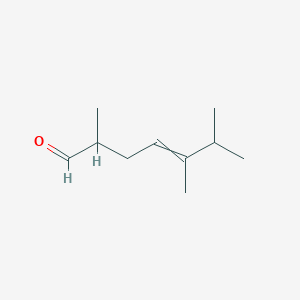
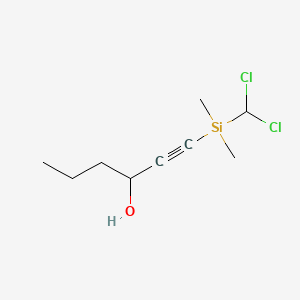
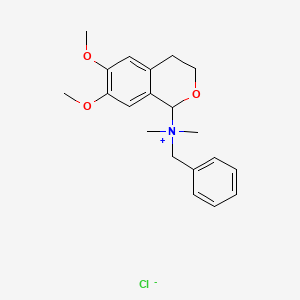
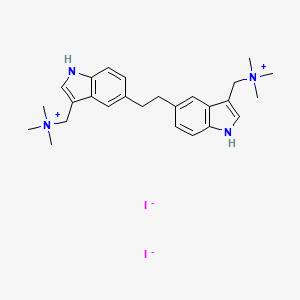

![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)
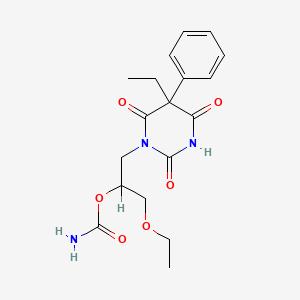
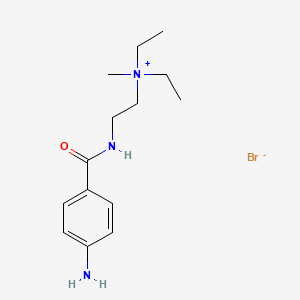
![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
